5-Chloro-4-methoxysalicylaldehyde
Overview
Description
5-Chloro-4-methoxysalicylaldehyde is an organic compound with the CAS Number: 89938-56-7 . It has a molecular weight of 186.59 and its IUPAC name is 5-chloro-2-hydroxy-4-methoxybenzaldehyde . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for 5-Chloro-4-methoxysalicylaldehyde is1S/C8H7ClO3/c1-12-8-3-7 (11)5 (4-10)2-6 (8)9/h2-4,11H,1H3
. This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
5-Chloro-4-methoxysalicylaldehyde is a solid substance . It has a molecular weight of 186.59 . The compound should be stored in a refrigerator .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques: 5-Chloro-4-methoxysalicylaldehyde derivatives have been synthesized through various chemical reactions, highlighting the versatility and reactivity of these compounds in organic synthesis. For instance, a method for the synthesis of 4-Methoxysalicylaldehyde via selective monomethylation of 2,4-Dihydroxybenzaldehyde has been developed, showcasing an efficient pathway for producing methoxysalicylaldehyde derivatives using cheaper reagents and achieving higher yields with minimal byproducts (Jin et al., 2012).
Biological Activities
- Antibacterial and Antifungal Activities: Compounds synthesized from reactions involving 5-methoxysalicylaldehyde have demonstrated significant antibacterial and antifungal properties. A study on the synthesis, structures, and antibacterial activities of hydrazone compounds derived from 5-methoxysalicylaldehyde revealed promising antibacterial properties against common pathogens such as Bacillus subtilis, Escherichia coli, and Staphylococcus aureus (Hu et al., 2015).
Material Science and Catalysis
- Development of New Materials: Research on the structural characteristics of methoxysalicylaldehyde derivatives has contributed to the development of new materials with potential applications in various industries. For example, the crystal structure of 5-Methoxysalicylaldehyde 3-methoxybenzoylhydrazone was investigated, revealing insights into its molecular and crystal structure that could influence the design of new compounds with specific properties (Ali et al., 2005).
- Catalytic Applications: Schiff base complexes derived from 5-methoxysalicylaldehyde have shown catalytic efficiency in the Suzuki–Miyaura cross-coupling reaction, indicating their utility in facilitating organic synthesis processes. The study demonstrates the potential of these complexes in catalyzing C-C coupling reactions, offering a pathway to more efficient and sustainable chemical synthesis (Ansari et al., 2019).
Safety And Hazards
The safety information for 5-Chloro-4-methoxysalicylaldehyde includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Several precautionary statements are also provided, including recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash hands and other skin areas thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
5-chloro-2-hydroxy-4-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c1-12-8-3-7(11)5(4-10)2-6(8)9/h2-4,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZMHVBPSRKMWLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)O)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601276915 | |
Record name | 5-Chloro-2-hydroxy-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601276915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-4-methoxysalicylaldehyde | |
CAS RN |
89938-56-7 | |
Record name | 5-Chloro-2-hydroxy-4-methoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89938-56-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2-hydroxy-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601276915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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